Diclofop

Descripción general

Descripción

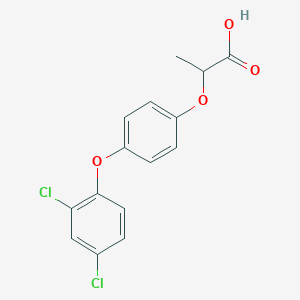

El Ácido 2-[4-(2,4-diclorofenoxi)fenoxi]propanoico es un compuesto orgánico que pertenece a la clase de los ácidos ariloxifenoxipropiónicos. Estos compuestos se caracterizan por una estructura de ácido fenoxipropiónico que está para-sustituida con un grupo arilo. Este compuesto se utiliza ampliamente en la química agrícola, particularmente como herbicida para controlar las malas hierbas de hoja ancha.

Mecanismo De Acción

El principal mecanismo de acción del Ácido 2-[4-(2,4-diclorofenoxi)fenoxi]propanoico implica la inhibición de la acetil-CoA carboxilasa, una enzima crucial para la síntesis de ácidos grasos en las plantas. Al inhibir esta enzima, el compuesto interrumpe la producción de ácidos grasos esenciales, lo que lleva a la muerte de las malas hierbas objetivo .

Análisis Bioquímico

Biochemical Properties

Diclofop interacts with ACCase, a key enzyme involved in fatty acid biosynthesis . The herbicide acts as a pro-herbicide where the active this compound acid attached to the methyl group helps the herbicide to be absorbed by plants, and is then rapidly de-esterified to release the active this compound acid .

Cellular Effects

This compound exerts its effects on various types of cells, particularly plant cells. It has been observed to affect the membrane potentials of wheat and oat coleoptiles . In oat, the membrane potential slowly depolarized to the diffusion potential following the application of this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a specific proton ionophore that shuttles protons across the plasmalemma . This ionophoric activity is considered a likely candidate for the earliest herbicidal event exhibited by this compound .

Métodos De Preparación

El Ácido 2-[4-(2,4-diclorofenoxi)fenoxi]propanoico se puede sintetizar mediante la esterificación de 2,4-diclorofenol con ácido propanoico. La reacción suele ocurrir en condiciones alcalinas, con catalizadores comunes que incluyen trietilamina o carbonato de potasio . La producción industrial de este compuesto implica rutas sintéticas similares pero a mayor escala, asegurando una alta pureza y rendimiento.

Análisis De Reacciones Químicas

El Ácido 2-[4-(2,4-diclorofenoxi)fenoxi]propanoico experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes u otras formas reducidas.

Aplicaciones Científicas De Investigación

El Ácido 2-[4-(2,4-diclorofenoxi)fenoxi]propanoico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los ácidos ariloxifenoxipropiónicos.

Biología: Investigación sobre sus efectos sobre el crecimiento y desarrollo de las plantas, particularmente su papel como herbicida.

Medicina: Investigaciones sobre sus posibles efectos terapéuticos e interacciones con los sistemas biológicos.

Industria: Utilizado en la producción de herbicidas y como intermedio en la síntesis de otros compuestos químicos

Comparación Con Compuestos Similares

El Ácido 2-[4-(2,4-diclorofenoxi)fenoxi]propanoico es único entre los ácidos ariloxifenoxipropiónicos debido a su patrón de sustitución específico y su alta eficacia como herbicida. Compuestos similares incluyen:

Ácido 2-(2,4-diclorofenoxi)propiónico: Otro herbicida con una estructura similar pero un patrón de sustitución diferente.

Diclofop metilo: Un derivado de éster metílico utilizado como herbicida.

Ácido 2,4-diclorofenoxiacético: Un herbicida ampliamente utilizado con una estructura más simple

Estos compuestos comparten modos de acción similares, pero difieren en sus propiedades químicas y aplicaciones específicas.

Actividad Biológica

Diclofop, specifically in its methyl ester form (this compound-methyl), is a widely used herbicide belonging to the aryloxyphenoxypropionate class. Its primary application is in the control of grass weeds in various crops. However, concerns regarding its biological activity and potential toxicity have emerged from multiple studies. This article reviews the biological activity of this compound, focusing on its cytotoxic, genotoxic, and biochemical effects.

This compound-methyl functions by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in plants. This inhibition leads to the disruption of lipid metabolism, ultimately resulting in plant death. However, its effects extend beyond plant systems, impacting animal and human health as well.

Cytotoxicity and Genotoxicity

Research indicates that this compound-methyl exhibits significant cytotoxic and genotoxic properties. A study conducted on NIH/3T3 mouse embryo fibroblast cells revealed that this compound-methyl reduced cell viability in a concentration-dependent manner, with an IC50 value of 301.7 µM . The compound was shown to cause DNA damage and oxidative stress at concentrations ranging from 12.5 to 400 µM, as evidenced by increased malondialdehyde (MDA) levels—a marker for lipid peroxidation—and elevated tail intensity in comet assays .

Table 1: Effects of this compound-Methyl on Cell Viability and DNA Damage

| Concentration (µM) | Cell Viability (%) | MDA Levels (ng/mL) | Tail Intensity (%) |

|---|---|---|---|

| 0 | 100 | 3.98 | 1.24 |

| 50 | 85.5 | 53.82 | 10.00 |

| 100 | 70.0 | 80.45 | 25.00 |

| 200 | 50.0 | 45.39 | 40.00 |

| 400 | 42.6 | ≥53.82 | ≥58.21 |

The increase in MDA levels indicates that this compound-methyl induces oxidative stress, contributing to its cytotoxic effects . Additionally, studies have reported significant DNA damage in lymphocytes and bone marrow cells exposed to this compound-methyl, including chromatid breaks and sister chromatid exchanges .

Biochemical Effects in Animal Studies

Animal studies have further elucidated the biochemical impacts of this compound-methyl exposure. In a study involving male albino rats treated with this compound-methyl (1 mg/kg), significant alterations in liver enzymes were observed compared to control groups . Specifically:

- Increased plasma alanine aminotransferase (ALT) : Indicative of liver damage.

- Elevated urea and creatinine levels : Suggestive of renal impairment.

- Altered oxidative stress biomarkers : MDA levels were significantly higher in treated groups, indicating enhanced lipid peroxidation.

Table 2: Biochemical Parameters Altered by this compound-Methyl Exposure

| Parameter | Control Group (Mean ± SE) | This compound-Methyl Group (Mean ± SE) |

|---|---|---|

| ALT (U/L) | 25 ± 2 | 45 ± 5* |

| Urea (mg/dL) | 30 ± 2 | 50 ± 4* |

| Creatinine (mg/dL) | 0.8 ± 0.1 | 1.5 ± 0.2* |

| MDA (ng/mL) | 5 ± 1 | 15 ± 3* |

*Significant differences at p < 0.01 compared to control.

Case Studies on Environmental Impact

Recent investigations have also highlighted the environmental implications of this compound-methyl usage, particularly concerning its persistence and bioaccumulation in aquatic ecosystems . A case study demonstrated that this compound-methyl can lead to significant toxicity in freshwater organisms, disrupting endocrine functions and leading to developmental abnormalities in aquatic life .

Propiedades

IUPAC Name |

2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLBCHYXZDXLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041859 | |

| Record name | Diclofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40843-25-2 | |

| Record name | Diclofop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40843-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofop [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040843252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LN56779KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diclofop-methyl, a selective postemergence herbicide, targets acetyl-coenzyme A carboxylase (ACCase), a key enzyme involved in fatty acid biosynthesis in plants. [, , ] Inhibition of ACCase disrupts lipid production, which is essential for cell membrane formation and other vital cellular processes. This leads to the inhibition of plant growth and ultimately plant death in susceptible species. [, , , ]

A: Yes, this compound-methyl can strongly inhibit root growth in susceptible species like wild oat and barley, even at low concentrations. [] This effect can be more pronounced when applied directly to the roots, compared to foliar application. []

A: The initial visible symptoms of this compound-methyl toxicity in susceptible plants include rapid growth inhibition of both the shoot and the intercalary meristems, followed by the development of chlorosis. [] Chlorosis, a yellowing of plant tissue due to chlorophyll loss, typically appears within 3 days in greenhouse settings and 5 to 15 days in field conditions. [] In wild oat, for example, this compound-methyl induces chlorosis over the entire leaf blade, followed by necrosis. []

ANone: this compound-methyl has a molecular formula of C16H14Cl2O4 and a molecular weight of 341.19 g/mol.

A: No, this compound-methyl exhibits antagonism with certain herbicides, notably 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,3,6-trichlorobenzoic acid (2,3,6-TBA). [, , , ] This means that combining these herbicides in a tank mix can reduce the effectiveness of this compound-methyl against target weeds. [, , ]

A: The combination of this compound-methyl with 2,4-D can lead to reduced control of susceptible grass species, such as wild oat and foxtail millet. [, , ] The acid form of 2,4-D is the primary component responsible for this antagonistic effect. []

A: Interestingly, when applied to the roots of wild oat, this compound-methyl and 2,4-D exhibit an additive herbicidal effect, as opposed to the antagonistic effect observed with foliar application. [] This suggests that the antagonistic interaction is primarily influenced by factors related to foliar uptake or metabolism.

ANone: While computational studies on this compound-methyl are limited in the provided research, further exploration of QSAR models could be valuable for predicting activity and understanding the impact of structural modifications on its herbicidal properties.

A: The specific structural features of this compound-methyl, including the presence of the dichlorophenoxyphenoxy moiety, contribute to its binding affinity to ACCase and its selectivity against certain plant species. [, , ]

A: Modifications to the this compound-methyl structure can significantly alter its herbicidal activity. [] For example, the methyl ester form (this compound-methyl) is generally more active than the free acid form (this compound). [, ] Additionally, altering the chlorine substituents on the phenoxy rings can affect potency and selectivity against different plant species. []

A: this compound-methyl belongs to the aryloxyphenoxy propionic acid family of herbicides, which also includes compounds like haloxyfop and fenoxaprop. These herbicides share a similar core structure but differ in specific substituents, influencing their potency, selectivity, and susceptibility to resistance mechanisms. [, ]

A: this compound-methyl readily hydrolyzes to its active form, this compound, in soil. [] This process is primarily driven by microbial activity and is temperature-dependent, occurring rapidly even at low temperatures like 4°C. []

A: Yes, this compound degradation occurs in soil, although it's a slower process than hydrolysis, with a half-life of approximately 42 days. [] Microbial activity plays a crucial role in this compound degradation as well. []

A: Seed oils, particularly their methyl ester derivatives like methyl oleate, can significantly enhance the penetration of this compound-methyl into plant leaves. [] This effect is attributed to the oils' ability to alter the leaf cuticle properties, facilitating herbicide uptake. []

A: 2,4-D can reduce the movement of this compound-methyl, particularly its basipetal translocation to roots and shoot apices, potentially contributing to the antagonistic effect observed in wild oat control. [, ]

A: this compound-methyl is rapidly metabolized in plants, primarily to its active acid form, this compound. [, , ] this compound is further metabolized to form various conjugates, including ester conjugates and aryl-O-sugar conjugates. [, , ] The types and proportions of metabolites formed can vary between resistant and susceptible species, playing a role in selectivity. [, ]

A: this compound-methyl efficacy is assessed in plants using various methods, including visual injury ratings, growth inhibition measurements (e.g., fresh weight reduction), and mortality rates. [, , , , , ] These evaluations are conducted in both controlled environments (greenhouse) and field settings to assess herbicide performance under different conditions. [, , , , , ]

A: Resistance to this compound-methyl in weeds like Italian ryegrass (Lolium multiflorum) and annual ryegrass (Lolium rigidum) is primarily associated with alterations in the target site, ACCase. [, , ] Resistant biotypes possess a modified ACCase enzyme that is less sensitive to inhibition by this compound-methyl, allowing them to continue lipid biosynthesis and survive herbicide treatment. [, , ]

A: While target site alteration is the dominant resistance mechanism, some studies suggest that enhanced metabolism may also play a role in certain resistant biotypes. [, , ] Resistant plants may exhibit a greater capacity to detoxify this compound-methyl through processes like conjugation, reducing the amount of active herbicide reaching the target site. [, , ]

A: Herbicides with different modes of action, such as ALS inhibitors like imazamox, mesosulfuron, and sulfometuron, can be effective against this compound-resistant weeds. [] Additionally, some ACCase inhibitors, like clethodim and sethoxydim, may still provide control depending on the specific resistance mechanisms present in the weed population. []

A: Yes, several alternative herbicides with different modes of action are available for controlling susceptible grasses. These include ALS inhibitors, such as chlorsulfuron and thiameturon, and other ACCase inhibitors, like fenoxaprop-P-ethyl, fluazifop, and quizalofop. [, , , ] The choice of herbicide depends on factors like the target weed spectrum, crop tolerance, and resistance management strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.